

Preclinical Evaluation of AMG 925 in Leukemia: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant subset of AML cases, approximately 30%, harbor activating mutations in the Fms-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis.[1][2] While targeted FLT3 inhibitors have shown clinical activity, responses are often transient due to the development of resistance.[1][3] AMG 925 is a potent and selective dual inhibitor of FLT3 and cyclin-dependent kinase 4 (CDK4), developed to address this challenge by simultaneously targeting key pathways involved in leukemic cell proliferation and survival.[1][4] This technical guide provides a comprehensive overview of the preclinical evaluation of AMG 925 in leukemia, presenting key data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

AMG 925 exerts its anti-leukemic effects through the dual inhibition of FLT3 and CDK4.[1] In FLT3-mutated AML cells, constitutively active FLT3 signaling drives cell proliferation and survival, largely through the STAT5 pathway.[1] By inhibiting FLT3, **AMG 925** blocks the phosphorylation of STAT5, thereby inhibiting this critical survival pathway.[1]

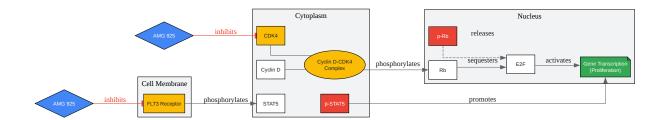


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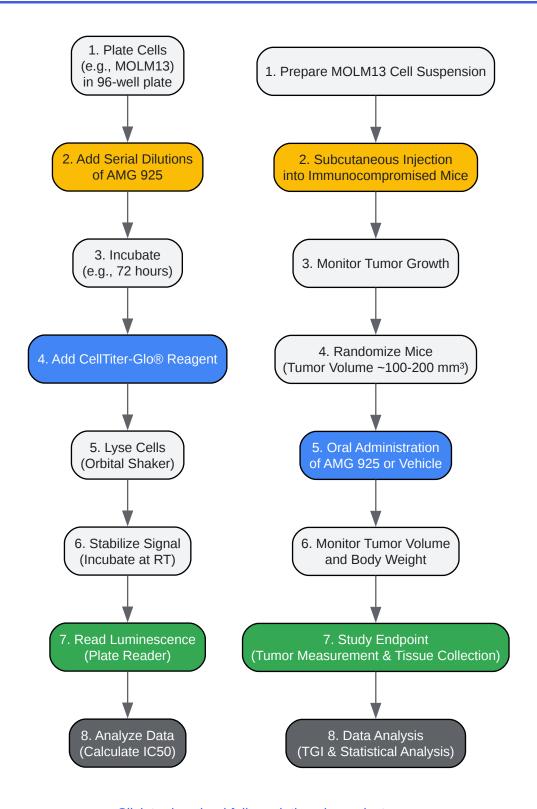
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Simultaneously, **AMG 925** targets the cell cycle machinery by inhibiting CDK4.[1] CDK4, in complex with cyclin D, phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and progression through the G1 phase of the cell cycle.[5] Inhibition of CDK4 by **AMG 925** prevents Rb phosphorylation, resulting in G1 cell cycle arrest.[2] This dual-targeting strategy is hypothesized to not only be effective in FLT3-mutated AML but also to potentially overcome or delay the emergence of resistance to single-agent FLT3 inhibitors.[4]









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